molecular formula C15H12BrNO2S3 B2899291 N-({[3,3'-bithiophene]-5-yl}methyl)-2-bromobenzene-1-sulfonamide CAS No. 2379949-13-8

N-({[3,3'-bithiophene]-5-yl}methyl)-2-bromobenzene-1-sulfonamide

Cat. No. B2899291
M. Wt: 414.35
InChI Key: GBOMZLAKEYUIMX-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative that incorporates a bithiophene moiety. Bithiophene is a type of aromatic compound that consists of two thiophene rings fused together . Sulfonamides are a group of compounds characterized by a sulfonyl functional group attached to an amine group. They are well-known for their various biological activities.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry . These techniques can provide detailed information about the arrangement of atoms in the molecule and the nature of the chemical bonds.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. These properties could include solubility, melting point, boiling point, and reactivity .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s important to handle all chemicals with appropriate safety measures. Safety data sheets (SDS) provide valuable information about the hazards of a substance and the necessary precautions for handling and storage .

Future Directions

The future directions in the study of this compound would likely involve further exploration of its properties and potential applications. This could include investigating its use in various fields such as materials science, pharmaceuticals, and organic electronics .

properties

IUPAC Name

2-bromo-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO2S3/c16-14-3-1-2-4-15(14)22(18,19)17-8-13-7-12(10-21-13)11-5-6-20-9-11/h1-7,9-10,17H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBOMZLAKEYUIMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCC2=CC(=CS2)C3=CSC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-({[3,3'-bithiophene]-5-yl}methyl)-2-bromobenzene-1-sulfonamide

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